molecular formula C15H12N4OS B293099 4-methyl-5-prop-2-enyl-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-one

4-methyl-5-prop-2-enyl-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-one

Cat. No.: B293099
M. Wt: 296.3 g/mol
InChI Key: ARXPOHWDDQNCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the fusion of multiple ring systems, including pyrimidine, thiazole, and benzimidazole, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

    Thiazole Ring Formation: The thiazole ring is introduced through the reaction of the pyrimidine intermediate with α-haloketones or α-haloesters in the presence of a base.

    Benzimidazole Ring Formation: The final step involves the cyclization of the intermediate with o-phenylenediamine under reflux conditions to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or alkyl groups.

Scientific Research Applications

3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-allyl-3-methylpyrimido[4’,5’4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one: Similar structure but with different substitution patterns.

    3-allyl-2-ethylpyrimido[4’,5’4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one: Contains an ethyl group instead of a methyl group.

Uniqueness

3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one is unique due to its specific substitution pattern and the combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

4-methyl-5-prop-2-enyl-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-one

InChI

InChI=1S/C15H12N4OS/c1-3-8-18-9(2)16-13-12(14(18)20)21-15-17-10-6-4-5-7-11(10)19(13)15/h3-7H,1,8H2,2H3

InChI Key

ARXPOHWDDQNCIC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=O)N1CC=C)SC3=NC4=CC=CC=C4N23

Canonical SMILES

CC1=NC2=C(C(=O)N1CC=C)SC3=NC4=CC=CC=C4N23

Origin of Product

United States

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